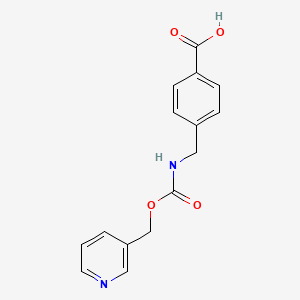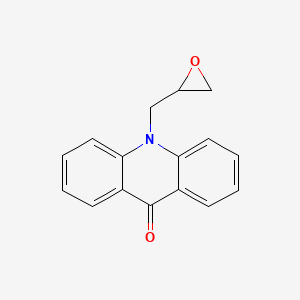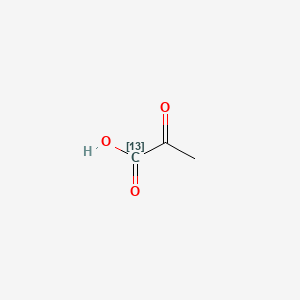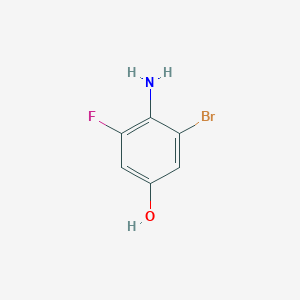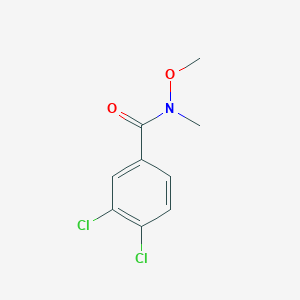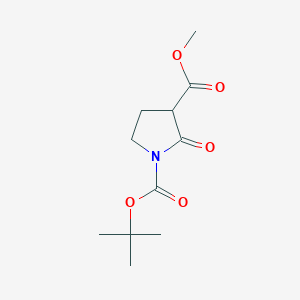
1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 431079-79-7 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 1-tert-butyl 3-methyl 2-oxo-1,3-pyrrolidinedicarboxylate . The compound is typically in the form of a low melting solid .
Molecular Structure Analysis
The InChI code for “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is 1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(8(12)13)9(14)16-4/h7H,5-6H2,1-4H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate” is typically in the form of a low melting solid . More specific physical and chemical properties were not found in the web search results.Scientific Research Applications
-
Scientific Field: Organic Synthesis
- Application : This compound is used as a reactant in the synthesis of biologically active molecules .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be combined with other reactants under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to produce a variety of biologically active molecules, including CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, human growth hormone secretagogue receptor antagonists for treatment of obesity, and fatty acid oxidation inhibitors .
-
Scientific Field: Environmental Science
- Application : A review paper discusses the application of adsorption and oxidation combined processes on methyl tert-butyl ether removal . While not directly related to “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate”, it does involve a compound with a similar tert-butyl group.
- Methods of Application : The paper provides a comprehensive overview of the mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether .
- Results or Outcomes : The paper concludes that the integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
-
Scientific Field: Chemical Synthesis
- Application : This compound is often used as a building block in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be combined with other reactants under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to produce a variety of chemical compounds .
-
Scientific Field: Material Science
- Application : While not directly related to “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate”, compounds with similar structures are often used in the development of new materials .
- Methods of Application : The specific methods of application would depend on the particular material being developed. Typically, this compound would be combined with other materials under controlled conditions to produce the desired material .
- Results or Outcomes : The outcomes would also depend on the specific material. In general, compounds with similar structures can be used to produce a variety of new materials .
-
Scientific Field: Chemical Synthesis
- Application : This compound is often used as a building block in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this compound would be combined with other reactants under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to produce a variety of chemical compounds .
-
Scientific Field: Material Science
- Application : While not directly related to “1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate”, compounds with similar structures are often used in the development of new materials .
- Methods of Application : The specific methods of application would depend on the particular material being developed. Typically, this compound would be combined with other materials under controlled conditions to produce the desired material .
- Results or Outcomes : The outcomes would also depend on the specific material. In general, compounds with similar structures can be used to produce a variety of new materials .
Safety And Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-5-7(8(12)13)9(14)16-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMPBYLSASWADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462697 | |
| Record name | 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
CAS RN |
431079-79-7 | |
| Record name | 1-tert-butyl 3-methyl 2-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)

